2,6-Dibromo-1,5-naphthyridine
Overview
Description
2,6-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine, resulting in the formation of this compound . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Cross-Coupling Reactions: The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthyridines, while cross-coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2,6-Dibromo-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are investigated for their catalytic and electronic properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-1,5-naphthyridine involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The naphthyridine ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-1,5-naphthyridine: Similar in structure but with chlorine atoms instead of bromine.
2,6-Difluoro-1,5-naphthyridine: Contains fluorine atoms, offering different electronic properties.
1,5-Naphthyridine-2,6-dione: Lacks halogen atoms but has a dione functional group.
Uniqueness
2,6-Dibromo-1,5-naphthyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms also enhance the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,6-dibromo-1,5-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKVYRMZAMYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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